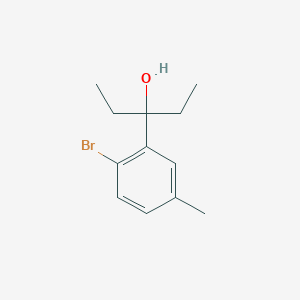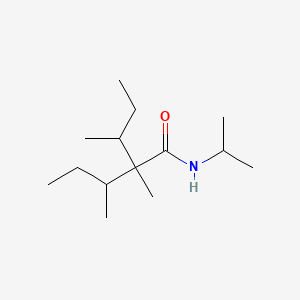
5-(Furan-2-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-yl)pentanoic acid is an organic compound characterized by the presence of a furan ring attached to a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)pentanoic acid typically involves the reaction of furan derivatives with pentanoic acid precursors. One common method includes the use of Grignard reagents, where a furan derivative reacts with a pentanoic acid chloride under controlled conditions to yield the desired product . Another approach involves the oxidation of furan-containing alcohols to form the corresponding carboxylic acid .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Furan-2-yl)pentanoic acid undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkyl halides
Major Products Formed:
Oxidation: Furan-containing carboxylic acids
Reduction: Furan-containing alcohols
Substitution: Halogenated or alkylated furan derivatives
Applications De Recherche Scientifique
5-(Furan-2-yl)pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, including resins and coatings.
Mécanisme D'action
The mechanism of action of 5-(Furan-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . The compound’s carboxylic acid group can also form hydrogen bonds and ionic interactions with biological molecules, influencing its activity .
Comparaison Avec Des Composés Similaires
Pentanoic acid: A simpler carboxylic acid without the furan ring.
Furan-2-carboxylic acid: Contains a furan ring but lacks the pentanoic acid chain.
2-Furylmethanol: A furan derivative with an alcohol group instead of a carboxylic acid.
Uniqueness: 5-(Furan-2-yl)pentanoic acid’s uniqueness lies in its combined structural features of a furan ring and a pentanoic acid chain. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
5-(furan-2-yl)pentanoic acid |
InChI |
InChI=1S/C9H12O3/c10-9(11)6-2-1-4-8-5-3-7-12-8/h3,5,7H,1-2,4,6H2,(H,10,11) |
Clé InChI |
WXTKIFAAJBAEEH-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-b]pyridazine-6(5H)-thione](/img/structure/B8696416.png)


![Tetrazolo[1,5-a]quinoxaline](/img/structure/B8696438.png)

![1-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8696457.png)


![5-[2-(4-Methoxyphenyl)-ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8696473.png)





